2-(3-Chloro-4-methylphenyl)ethanethiol
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Overview
Description
2-(3-Chloro-4-methylphenyl)ethanethiol is an organic compound characterized by a sulfur atom bonded to an ethyl group and a chloro-methyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)ethanethiol typically involves the reaction of 3-chloro-4-methylphenyl halides with ethanethiol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process may include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-methylphenyl)ethanethiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding thioethers.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)ethanethiol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The sulfur atom in the thiol group can interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2-(3-Chloro-4-methylphenyl)ethanethiol is unique due to its specific structural features. Similar compounds include:
2-(4-Chlorophenyl)ethanethiol
2-(3-Methylphenyl)ethanethiol
2-(3-Chloro-4-methylphenyl)ethanol
These compounds share similarities in their phenyl groups but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBSPWMIKLRGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCS)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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